molecular formula C20H18Se2 B14436302 Benzene, 1,2-bis[(phenylseleno)methyl]- CAS No. 78808-36-3

Benzene, 1,2-bis[(phenylseleno)methyl]-

Cat. No.: B14436302
CAS No.: 78808-36-3
M. Wt: 416.3 g/mol
InChI Key: PSYSNERBXJWYAS-UHFFFAOYSA-N
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Description

Benzene, 1,2-bis[(phenylseleno)methyl]- is an organic compound with the molecular formula C20H18Se2 It is a derivative of benzene, where two phenylseleno groups are attached to the benzene ring at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-bis[(phenylseleno)methyl]- typically involves the reaction of benzene with phenylseleno reagents under specific conditions. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with phenylseleno chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the substitution of hydrogen atoms with phenylseleno groups .

Industrial Production Methods

While specific industrial production methods for Benzene, 1,2-bis[(phenylseleno)methyl]- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-bis[(phenylseleno)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the phenylseleno groups to selenides.

    Substitution: The phenylseleno groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 1,2-bis[(phenylseleno)methyl]- has several applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of palladium catalysts for the Heck reaction.

    Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as an antioxidant due to the presence of selenium, which is known for its antioxidant properties.

    Industry: It is used in the synthesis of various organoselenium compounds, which have applications in materials science and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzene, 1,2-bis[(phenylseleno)methyl]- involves its interaction with molecular targets through its phenylseleno groups. These groups can participate in redox reactions, influencing cellular redox balance and potentially modulating oxidative stress pathways. The compound’s effects are mediated through its ability to donate or accept electrons, impacting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1,2-bis[(phenylseleno)methyl]- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. Selenium’s role in redox reactions and its potential health benefits make this compound particularly interesting for research in antioxidant mechanisms and selenium biology.

Properties

CAS No.

78808-36-3

Molecular Formula

C20H18Se2

Molecular Weight

416.3 g/mol

IUPAC Name

1,2-bis(phenylselanylmethyl)benzene

InChI

InChI=1S/C20H18Se2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-14H,15-16H2

InChI Key

PSYSNERBXJWYAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CC2=CC=CC=C2C[Se]C3=CC=CC=C3

Origin of Product

United States

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